N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide
Description
N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of amides It features a cyclopropyl group, a hydroxyethyl group, and an ethylphenyl group attached to an acetamide backbone
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-11-5-3-4-6-13(11)9-15(18)16-10-14(17)12-7-8-12/h3-6,12,14,17H,2,7-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRHHYMZRHQMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC(=O)NCC(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the hydroxyethyl group: This step may involve the reaction of an appropriate alkene with a hydroxyethylating agent.
Attachment of the ethylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Formation of the acetamide: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response. The pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-phenylacetamide: Lacks the cyclopropyl and ethyl groups.
N-(2-cyclopropyl-2-hydroxyethyl)-2-phenylacetamide: Lacks the ethyl group.
N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-methylphenyl)acetamide: Has a methyl group instead of an ethyl group.
Uniqueness
N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide is unique due to the combination of its cyclopropyl, hydroxyethyl, and ethylphenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
